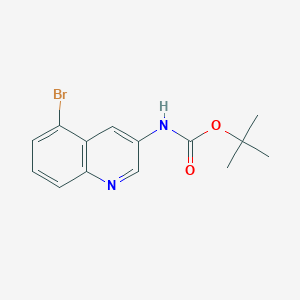

Tert-butyl N-(5-bromoquinolin-3-YL)carbamate

Description

Tert-butyl N-(5-bromoquinolin-3-YL)carbamate is a brominated quinoline derivative featuring a tert-butyl carbamate group at the 3-position of the quinoline ring and a bromine atom at the 5-position. The bromine substituent enhances reactivity for further functionalization, while the tert-butyl group provides steric protection to the carbamate moiety, improving stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-(5-bromoquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-7-10-11(15)5-4-6-12(10)16-8-9/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQSZADYGIJAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=CC=C2Br)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(5-bromoquinolin-3-YL)carbamate typically involves the reaction of 5-bromoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-bromoquinolin-3-YL)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the quinoline ring.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Tert-butyl N-(5-bromoquinolin-3-YL)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl N-(5-bromoquinolin-3-YL)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved can vary, but it often involves binding to specific sites on proteins or nucleic acids, altering their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Carbamate Derivatives

Structural and Reactivity Differences

- Quinoline vs. Isoquinoline: The quinoline ring (benzopyridine) in the main compound differs from isoquinoline (benzopyrrole) in the position of the nitrogen atom. This alters electronic properties and binding affinity in biological targets. Quinoline derivatives are prevalent in antimalarial and anticancer agents, whereas isoquinoline motifs are common in alkaloids .

- Bromine Position : The 5-bromo substitution in the main compound contrasts with the 7-bromo analog (). Bromine at the 5-position may offer superior reactivity in cross-coupling reactions due to reduced steric hindrance compared to the 7-position .

- Heterocyclic Core: Pyridine-based carbamates (e.g., ) lack the fused aromatic system of quinoline, reducing molecular weight and lipophilicity. This impacts solubility and pharmacokinetic properties in drug candidates .

Physicochemical Properties

- Molecular Weight and Lipophilicity: The quinoline core contributes to higher molecular weight (~323 g/mol) compared to pyridine derivatives (e.g., 222 g/mol in ).

- Steric Effects : Bulky substituents like the tert-butyl group improve carbamate stability but may hinder interactions in enzyme-binding pockets. Piperidine or pyrrolidine rings () introduce conformational flexibility, aiding in target engagement .

Research Findings and Trends

- Reactivity Trends: Bromine at the 5-position (quinoline) shows higher reactivity in cross-coupling than 7-position analogs, as observed in related Suzuki reactions .

- Bioactivity Correlations: Quinoline carbamates with electron-withdrawing groups (e.g., bromine) exhibit enhanced inhibitory effects in enzyme assays compared to non-halogenated derivatives .

- Solubility Challenges: Higher molecular weight and lipophilicity of quinoline derivatives necessitate formulation strategies, such as salt formation or prodrug design, to improve bioavailability .

Biological Activity

Tert-butyl N-(5-bromoquinolin-3-YL)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromo-substituted quinoline moiety, which contributes to its unique chemical properties. The general structure can be represented as follows:

This compound is synthesized through the reaction of 5-bromoquinoline-3-carboxylic acid with tert-butyl isocyanate, forming the carbamate linkage that is crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its use as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as DNA replication and repair.

- Signal Transduction Pathways : It has been suggested that the compound may interfere with signaling pathways related to cell growth and survival.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

-

Anticancer Research :

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound, suggesting its potential role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl N-(6-bromoquinolin-4-YL)carbamate | Structure | Moderate antimicrobial activity |

| Tert-butyl N-(7-bromoquinolin-2-YL)carbamate | Structure | Strong anticancer properties |

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-(5-bromoquinolin-3-YL)carbamate, and what key intermediates are involved?

The synthesis typically involves coupling a brominated quinoline derivative with a tert-butyl carbamate-protected amine. A common approach is:

Intermediate Preparation : Start with 5-bromoquinolin-3-amine. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine) in anhydrous THF or DCM .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Boc-protected product.

Characterization : Confirm purity via HPLC and structural identity via / NMR and HRMS. Key NMR signals include the tert-butyl group (~1.4 ppm, singlet) and aromatic protons (~7.5–8.9 ppm) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Expose the compound to acidic (e.g., HCl/THF), basic (NaOH/MeOH), and neutral aqueous conditions. Monitor degradation via TLC or LC-MS over 24–72 hours. Boc groups are labile under strong acids (e.g., TFA) but stable in mild bases .

- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra before/after light exposure (e.g., 48 hours under UV lamp) .

Q. What analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- : Look for tert-butyl protons (1.4 ppm, singlet), aromatic protons (quinoline ring), and carbamate NH (broad peak, ~5–6 ppm if visible).

- : Confirm Boc carbonyl (~155 ppm) and tert-butyl carbons (~28–30 ppm) .

- Mass Spectrometry : HRMS should show the molecular ion [M+H] matching the molecular formula (e.g., CHBrNO).

- X-ray Crystallography (if available): Resolve hydrogen-bonding patterns and crystal packing, which are critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

- Parameter Screening : Optimize catalyst systems (e.g., Pd(PPh) vs. XPhos Pd G3), bases (KCO vs. CsCO), and solvents (DMF vs. dioxane).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or Boc deprotection).

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to pinpoint rate-limiting steps .

Q. What role does the tert-butyl carbamate group play in modulating the compound’s reactivity in medicinal chemistry applications?

- Steric Protection : The bulky tert-butyl group shields the amine from undesired nucleophilic attacks during multi-step syntheses.

- Controlled Deprotection : The Boc group can be selectively removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for subsequent functionalization (e.g., amide coupling) .

- Solubility Enhancement : The tert-butyl group improves solubility in organic solvents, facilitating purification and handling .

Q. How can computational methods aid in predicting the regioselectivity of this compound in electrophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for bromination at C5 vs. C7 positions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., quinoline ring) prone to electrophilic attack.

- Docking Studies : Predict interactions with catalytic sites (e.g., cytochrome P450 enzymes) to rationalize metabolic pathways .

Q. What strategies are effective in minimizing racemization during chiral derivatization of this compound?

- Low-Temperature Reactions : Perform couplings at 0–4°C to reduce kinetic energy and stereochemical scrambling.

- Chiral Auxiliaries : Use enantiopure reagents (e.g., (R)- or (S)-BINOL) to direct asymmetric synthesis.

- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .

Methodological Considerations

Q. How should researchers design stability-indicating assays for this compound in biological matrices?

- Sample Preparation : Spike the compound into plasma or liver microsomes. Precipitate proteins with acetonitrile and extract using SPE cartridges.

- LC-MS/MS Method : Use a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor degradation products (e.g., free amine, debrominated analogs) .

Q. What are the critical safety protocols for handling this compound, given its structural analogs’ hazards?

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.